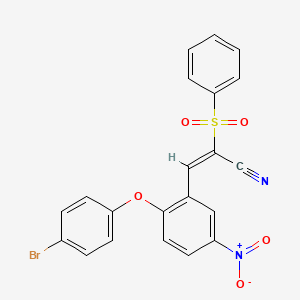

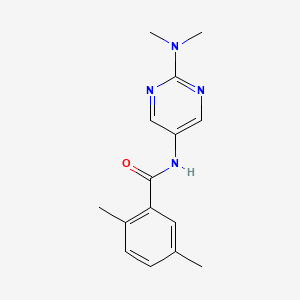

3-(2-(4-Bromophenoxy)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-(4-Bromophenoxy)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step reactions, including bromination, nitration, and the introduction of the sulfonyl group. A closely related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, reacts with various electrophiles to yield unsaturated sulfones, which can further react to produce highly functionalized sulfones (Auvray, Knochel, & Normant, 1985). These methods illustrate the synthetic flexibility and potential of compounds with similar structures for creating complex molecules.

Molecular Structure Analysis

Molecular structure analysis, through methods such as X-ray diffraction, provides insights into the spatial arrangement of atoms within the compound, affecting its reactivity and properties. For instance, the crystal structure of a similar compound, 2-(4′-Carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, highlighting the influence of molecular geometry on the compound's characteristics (Heijden, Chandler, & Robertson, 1975).

Chemical Reactions and Properties

The presence of bromophenoxy, nitrophenyl, and phenylsulfonyl groups in the compound provides a wide range of reactivity. Compounds with similar functional groups have been shown to participate in nucleophilic addition reactions, allowing for the synthesis of highly functionalized derivatives. For example, 2-nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition to afford 3-substituted-2-nitroindoles in varying yields (Pelkey, Barden, & Gribble, 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for their application in material science and pharmaceuticals. The synthesis and structural characterization of 2,2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane, for instance, provide valuable data on the compound's physical characteristics, such as yield and purity, essential for its practical applications (Yun-chu, 2004).

Scientific Research Applications

Atmospheric Occurrence and Analytical Techniques of Nitrophenols

Nitrophenols, similar in functional group presence to the compound , are studied for their atmospheric occurrence and analytical detection techniques. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. The sources of atmospheric nitrophenols include combustion processes and secondary formation in the atmosphere, highlighting the environmental impact and detection challenges of these compounds (Harrison et al., 2005).

Synthesis and Application of Brominated and Nitrile Compounds

The synthesis of brominated and nitrile compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored for their application in manufacturing pharmaceuticals like flurbiprofen. The research indicates the importance of developing efficient synthesis methods for such compounds, potentially including the compound of interest, due to their utility in various applications (Qiu et al., 2009).

Environmental and Food Analysis Using Antibody-Based Methods

Antibody-based methods for detecting compounds with phenolic structures, which might include compounds structurally related to the one , are crucial in environmental and food analysis. This approach supports the detection and control of potentially harmful substances in various matrices (Fránek & Hruška, 2018).

Photoprotective Applications

The review on photosensitive protecting groups, including nitrophenyl derivatives, sheds light on their promising applications in synthetic chemistry. These compounds can be employed in the controlled release of active molecules, a principle that could extend to the research applications of the compound (Amit et al., 1974).

Toxicology and Environmental Concentrations of Brominated Phenols

Studies on the environmental concentrations and toxicology of brominated phenols, similar in some structural aspects to the compound of interest, highlight the environmental persistence and potential health risks of such compounds. Understanding their toxicokinetics and toxicodynamics is essential for assessing the environmental impact of related compounds (Koch & Sures, 2018).

properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O5S/c22-16-6-9-18(10-7-16)29-21-11-8-17(24(25)26)12-15(21)13-20(14-23)30(27,28)19-4-2-1-3-5-19/h1-13H/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYVCTJPDXZZEZ-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-Bromophenoxy)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)

![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)

![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)

![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)

![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)